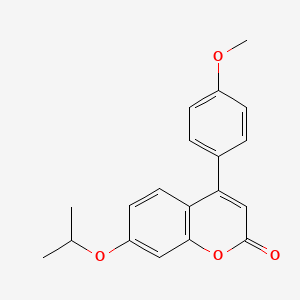
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as 'apigenin-7-isopropyl ether' and has been studied extensively for its various applications in scientific research.
Aplicaciones Científicas De Investigación
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied for its various applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It also inhibits the activity of various kinases, including MAPK and PI3K, which are involved in cell signaling pathways. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and modulating the expression of various genes involved in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is its low toxicity. It has been found to have minimal side effects and is generally well-tolerated. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one. One potential direction is the development of novel drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, more research is needed to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a promising compound with many potential applications in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for studying various diseases and disorders. While there are limitations to its use in lab experiments, its low toxicity and ease of synthesis make it a valuable compound for future research.
Métodos De Síntesis
The synthesis of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One of the most common methods involves the reaction of apigenin with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods involve the use of different alkyl halides and bases to achieve the same product.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)22-15-8-9-16-17(11-19(20)23-18(16)10-15)13-4-6-14(21-3)7-5-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVNQGJSYGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
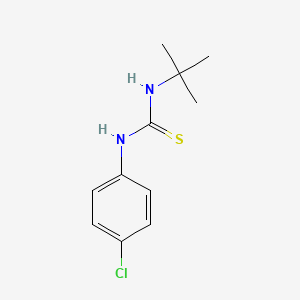
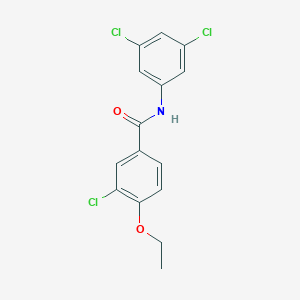
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
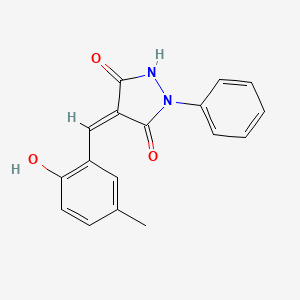
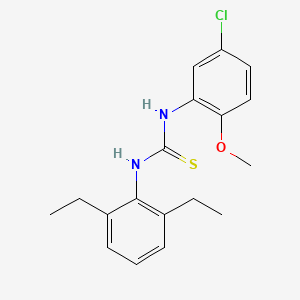
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
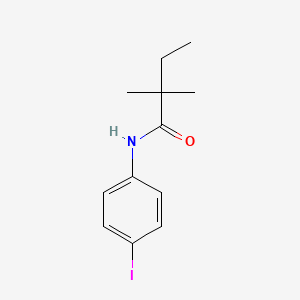

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)